molecular formula C22H20FN5S B7833976 4-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE

4-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE

Cat. No.: B7833976
M. Wt: 405.5 g/mol
InChI Key: OUJRUTLHUPPAQE-UHFFFAOYSA-N
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Description

4-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a fluorophenyl group, a methylthio group, and a phenylpyrimidine core. Its distinct chemical properties make it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.

Properties

IUPAC Name

4-[4-(4-fluorophenyl)piperazin-1-yl]-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5S/c1-29-22-25-20(16-5-3-2-4-6-16)19(15-24)21(26-22)28-13-11-27(12-14-28)18-9-7-17(23)8-10-18/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJRUTLHUPPAQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(C(=N1)N2CCN(CC2)C3=CC=C(C=C3)F)C#N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihalide, such as 1,4-dichlorobutane, under basic conditions.

    Introduction of the Fluorophenyl Group: The piperazine ring is then reacted with 4-fluorobenzyl chloride in the presence of a base, such as potassium carbonate, to introduce the fluorophenyl group.

    Synthesis of the Pyrimidine Core: The pyrimidine core is synthesized separately by reacting benzaldehyde with thiourea and a suitable nitrile, such as acetonitrile, under acidic conditions.

    Coupling Reactions: The final step involves coupling the fluorophenyl-substituted piperazine with the pyrimidine core using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, potassium carbonate, and dimethylformamide.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

4-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, neurological disorders, and infectious diseases.

    Pharmacology: It is used to investigate the binding affinity and selectivity of various receptors and enzymes, contributing to the development of new drugs.

    Material Science: The compound’s unique chemical properties make it a candidate for the development of advanced materials, such as organic semiconductors and photovoltaic devices.

    Biology: It is used in biochemical assays to study cellular processes and molecular interactions.

Mechanism of Action

The mechanism of action of 4-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets, such as receptors, enzymes, and ion channels. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(4-Chlorophenyl)piperazin-1-yl]-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile
  • 4-[4-(4-Bromophenyl)piperazin-1-yl]-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile
  • 4-[4-(4-Methylphenyl)piperazin-1-yl]-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile

Uniqueness

The uniqueness of 4-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE lies in its fluorophenyl substitution, which imparts distinct electronic and steric properties. This substitution enhances the compound’s binding affinity and selectivity for specific molecular targets, making it a valuable tool in scientific research and drug development.

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